molecular formula C34H27N3 B12310427 (Z)-N-benzyl-1-(1-trityl-1H-indazol-3-yl)methanimine

(Z)-N-benzyl-1-(1-trityl-1H-indazol-3-yl)methanimine

Cat. No.: B12310427
M. Wt: 477.6 g/mol
InChI Key: IRSRMKHNIKSOOE-UHFFFAOYSA-N
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Description

(Z)-N-benzyl-1-(1-trityl-1H-indazol-3-yl)methanimine is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of (Z)-N-benzyl-1-(1-trityl-1H-indazol-3-yl)methanimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Trityl Group: The trityl group can be introduced via a tritylation reaction, where the indazole derivative is treated with trityl chloride in the presence of a base such as pyridine.

    Formation of the Methanimine Moiety: The final step involves the formation of the methanimine moiety by reacting the trityl-indazole derivative with benzylamine under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(Z)-N-benzyl-1-(1-trityl-1H-indazol-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indazole or benzyl moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-N-benzyl-1-(1-trityl-1H-indazol-3-yl)methanimine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-1-(1-trityl-1H-indazol-3-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(Z)-N-benzyl-1-(1-trityl-1H-indazol-3-yl)methanimine can be compared with other similar compounds, such as:

    N-benzyl-1H-indazole: Lacks the trityl and methanimine moieties, resulting in different chemical properties and applications.

    1-trityl-1H-indazole:

    N-benzyl-1-(1H-indazol-3-yl)methanimine: Lacks the trityl group, which affects its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C34H27N3

Molecular Weight

477.6 g/mol

IUPAC Name

N-benzyl-1-(1-tritylindazol-3-yl)methanimine

InChI

InChI=1S/C34H27N3/c1-5-15-27(16-6-1)25-35-26-32-31-23-13-14-24-33(31)37(36-32)34(28-17-7-2-8-18-28,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-24,26H,25H2

InChI Key

IRSRMKHNIKSOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=NN(C3=CC=CC=C32)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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